molecular formula C10H14N2O2 B14996019 N-cyclopentyl-3-methylisoxazole-5-carboxamide

N-cyclopentyl-3-methylisoxazole-5-carboxamide

Cat. No.: B14996019
M. Wt: 194.23 g/mol
InChI Key: IOTZNKBACRLQFW-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-3-METHYL-5-ISOXAZOLECARBOXAMIDE is a compound belonging to the isoxazole family, which is known for its significant biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-3-METHYL-5-ISOXAZOLECARBOXAMIDE typically involves the coupling reaction of aniline derivatives with isoxazole-carboxylic acid. This process can be catalyzed by various metal catalysts such as Cu (I) or Ru (II) through a (3 + 2) cycloaddition reaction . recent advancements have focused on developing metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for this compound often employ scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize human intervention .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-3-METHYL-5-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aniline derivatives, isoxazole-carboxylic acid, and various oxidizing and reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-3-METHYL-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-CYCLOPENTYL-3-METHYL-5-ISOXAZOLECARBOXAMIDE include other isoxazole derivatives such as:

Uniqueness

N-CYCLOPENTYL-3-METHYL-5-ISOXAZOLECARBOXAMIDE is unique due to its specific cyclopentyl and methyl substitutions, which may confer distinct biological activities and chemical properties compared to other isoxazole derivatives. These unique features make it a valuable compound for further research and development .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-cyclopentyl-3-methyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C10H14N2O2/c1-7-6-9(14-12-7)10(13)11-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,11,13)

InChI Key

IOTZNKBACRLQFW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2CCCC2

Origin of Product

United States

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